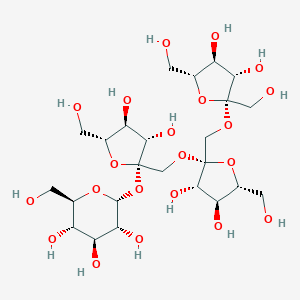

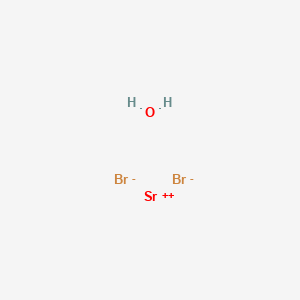

![molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5](/img/structure/B80977.png)

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

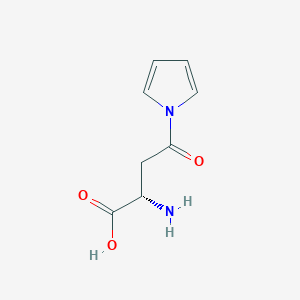

The synthesis of thiourea derivatives, including "[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea," typically involves the reaction of an amine with thiocarbonyl compounds. For instance, a study by Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, by reacting 4-Nitroacetophenone with thiourea in the presence of iodine, highlighting the role of pyridine as a catalyst (Zeng Zhen-fan, 2014).

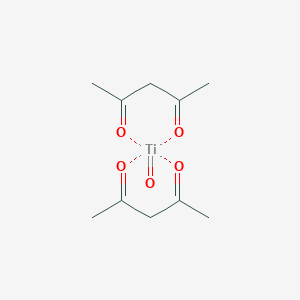

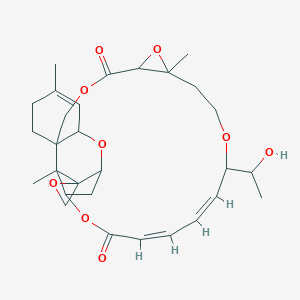

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and varied. For example, Liang Xian et al. (2008) investigated the crystal structure of a nitrobenzoyl-nitrophenyl thiourea, revealing intramolecular hydrogen bonding and the geometric arrangements of nitro groups relative to the thiourea scaffold (Liang Xian et al., 2008).

Chemical Reactions and Properties

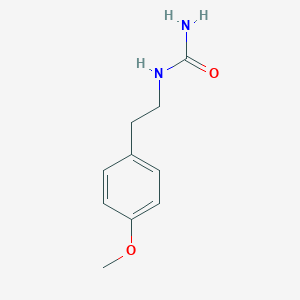

Thiourea derivatives engage in a variety of chemical reactions, owing to the reactivity of the thiourea group. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea by Liang Fu-b (2014) is an example of how modifications to the thiourea core can influence biological activity (Liang Fu-b, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. For instance, the study by M. Yusof et al. (2006) on N-(4-Chloro-3-nitrophenyl)-N'-(3-nitrobenzoyl)thiourea provides insights into the crystal packing and hydrogen bonding patterns that contribute to the compound's stability and physical characteristics (M. Yusof et al., 2006).

Chemical Properties Analysis

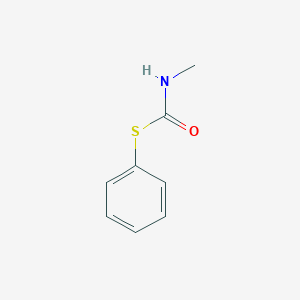

The chemical properties of thiourea derivatives, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in synthesis and catalysis. The work by Qing-Lan Pei et al. (2011) on the catalytic asymmetric Michael addition of arylthiols to nitroalkenes using thiourea catalysts illustrates the potential of thiourea derivatives to act as enantioselective catalysts in organic synthesis (Qing-Lan Pei et al., 2011).

Wissenschaftliche Forschungsanwendungen

-

Perovskite Solar Cells : Perovskite materials have garnered substantial research interest worldwide due to their outstanding performance in solar cell applications and excellent efficiency . Band gap tuning of perovskite solar cells is a significant area of research for enhancing the efficiency and stability .

-

Photothermal Applications of 2D Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream in photothermal applications due to their higher photothermal conversion efficiency . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

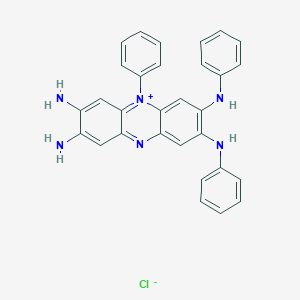

Antibacterial Agents : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research has been carried out, proving significant antibacterial activity of this heterocyclic core .

-

Zero Emission Hydrogen Mobility : MissionH24 and Symbio, long-standing partners in the deployment of zero-emission hydrogen mobility that performs even under the demanding conditions of motor racing, are stepping up their collaboration to shape the future of carbon-free mobility . The all-new H24EVO will feature a fuel cell, now complemented by a more comprehensive powertrain system, developed by Symbio .

-

Kahan Summation in Prometheus : Kahan summation is used in many cases in Prometheus, a popular open-source systems monitoring and alerting toolkit . It has been extended to the sum aggregation, but only for float samples . Even the previously existing applications of Kahan summation are mostly for float samples only .

-

Thiourea-based Organocatalysts in Asymmetric Multicomponent Reactions : Thiourea-based organocatalysts have been used in asymmetric multicomponent reactions . This field of study aims to highlight the recent applications of thiourea-based organocatalysts in these reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSQCFNZJODDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930722 |

Source

|

| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | |

CAS RN |

14015-63-5 |

Source

|

| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.